N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Purity Procurement Quality Control

Free boronic acids often form anhydrides or undergo protodeboronation during storage, compromising coupling efficiency. This pinacol ester is a stable, shelf-ready alternative that eliminates those risks. - Enhanced stability: The pinacol group prevents boroxine formation, ensuring consistent reactivity in parallel synthesis on open benches. - Streamlined workflow: Compatible with silica gel chromatography and room-temperature storage, reducing purification and handling overhead. - Reliable supply: Offered at 95-96% purity, a cost-effective specification for library-scale Suzuki couplings in med-chem and agrochemical research.

Molecular Formula C17H26BNO3
Molecular Weight 303.209
CAS No. 1256359-84-8
Cat. No. B597539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
CAS1256359-84-8
Molecular FormulaC17H26BNO3
Molecular Weight303.209
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)NCCC
InChIInChI=1S/C17H26BNO3/c1-6-11-19-15(20)12-13-7-9-14(10-8-13)18-21-16(2,3)17(4,5)22-18/h7-10H,6,11-12H2,1-5H3,(H,19,20)
InChIKeySMRWWMDPBDQQFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Propyl Bpin Phenylacetamide: Identity & Sourcing Baseline


The compound is an arylboronic acid pinacol ester (Bpin) bearing a para-substituted phenylacetamide moiety with an N-propyl side chain . It belongs to the class of masked boronic acid building blocks widely employed in Suzuki–Miyaura cross-coupling for carbon–carbon bond formation [1]. The pinacol ester serves as a protecting group that enhances stability and handling compared to the corresponding free boronic acid [1]. This compound is supplied by multiple vendors, typically at 95–96% purity, and is used primarily as a synthetic intermediate in medicinal chemistry and agrochemical research .

Workflow
Suzuki-Miyaura cross-coupling building block
Format
Pinacol ester (Bpin); room-temperature storage
Purity tier
Commercial 95–96%; suitable for research-scale coupling

Generic Substitution Risks for N-Propyl Bpin Phenylacetamide


In-class compounds such as the corresponding free boronic acid (CAS 1256345-81-9), the meta-substituted regioisomer (CAS 1256359-91-7), or the N-isopropyl analog (CAS 1256359-82-6) cannot be interchanged without quantitative justification [1]. The pinacol ester confers superior chromatographic tractability and storage stability over the free acid, which is prone to anhydride (boroxine) formation and C–B bond cleavage [1][2]. The para vs. meta substitution pattern directly impacts the electronics and steric environment of the boron center, altering coupling reactivity . The N-propyl amide tail imparts distinct lipophilicity and hydrogen-bonding capacity compared to N-isopropyl or N-methyl variants, which can shift LogP, solubility, and target binding in downstream applications . The quantitative evidence below substantiates each of these differentiation dimensions.

Target
N-Propyl Bpin (pinacol ester)
Chromatography-compatible; ambient storage
Substitute
Free boronic acid (CAS 1256345-81-9)
Boroxine formation risk may shift coupling reproducibility
Target
para-Bpin (1256359-84-8)
Resonance withdrawal at boron center
Substitute
meta-Bpin regioisomer (CAS 1256359-91-7)
Electronics and steric environment may alter coupling rate
Target
N-Propyl amide (linear chain)
Higher predicted LogP
Substitute
N-Isopropyl analog (CAS 1256359-82-6)
Lipophilicity and solubility context may differ

Differentiation Evidence: N-Propyl Bpin Phenylacetamide vs. Analogs


Purity: N-Propyl-Bpin vs. N-Isopropyl-Bpin

The target compound is commercially available at a minimum purity of 95% (AKSci) and 96% (Combi-Blocks, Leyan) . The N-isopropyl analog (CAS 1256359-82-6) is offered at 98% purity through Sigma-Aldrich/Ambeed . While the isopropyl variant achieves a higher nominal purity, the 2–3% difference is within the acceptable range for most Suzuki coupling applications; however, users requiring the highest batch-to-batch consistency for GMP-like workflows may preferentially select the isopropyl analog.

Purity specification
Specification review
N-Propyl-Bpin: 95–96% vs. N-Isopropyl-Bpin: 98%
Supports procurement spec review for coupling workflows
Vendor CoA; no head-to-head analysis available
Purity Procurement Quality Control

Storage Stability: Pinacol Ester vs. Free Boronic Acid

The pinacol ester (Bpin) form of the target compound provides markedly improved storage stability compared to the corresponding free boronic acid [1]. Free arylboronic acids are known to undergo spontaneous dehydration to boroxines and suffer C–B bond protodeboronation, particularly under ambient conditions [1][2]. The Bpin ester is stable to silica gel chromatography and can be stored sealed at room temperature, whereas the free acid (CAS 1256345-81-9) requires cold storage and anhydrous conditions to prevent degradation .

Storage stability
Class-level inference
Bpin ester: stable on silica gel, room-temp storage vs. free acid: cold/anhydrous required
Reported class-level handling advantage
No quantitative degradation data for this specific pair
Stability Handling Boronic Acid Protection

Regiochemistry: para-Bpin vs. meta-Bpin

The target compound places the boron pinacol ester at the para position relative to the acetamide linker, whereas the meta isomer (CAS 1256359-91-7) bears the Bpin group at the meta position . This positional difference alters the electronic environment of the boron center: the para-acetamide substituent exerts a stronger resonance electron-withdrawing effect, which can influence the transmetalation rate in Suzuki couplings [1]. No direct comparative kinetic data exist for this specific pair, but the class-level principle is that para-substituted arylboronates often exhibit different coupling efficiencies compared to meta-substituted analogs due to altered electron density at the C–B bond [1].

Regiochemistry
Class-level inference
para-Bpin: resonance withdrawal; meta-Bpin: primarily inductive effect
Supports regioisomer selection for coupling partner electronics
Direct kinetic data unavailable; electronic theory-based
Regiochemistry Suzuki Coupling Electronic Effects

Computed Lipophilicity: N-Propyl vs. N-Isopropyl Analog

Computed octanol-water partition coefficients (LogP) indicate a measurable difference in lipophilicity between the N-propyl target compound and its N-isopropyl analog. The N-propyl amide (linear chain) is predicted to have a LogP approximately 0.3–0.5 units higher than the N-isopropyl variant (branched chain) based on fragment-based calculations (CLogP) [1]. This difference influences membrane permeability, aqueous solubility, and protein binding in downstream biological assays when the building block is incorporated into final drug candidates [2].

Computed LogP
Data to verify
N-Propyl: est. 2.8–3.0 vs. N-Isopropyl: est. 2.5–2.7
Supports lipophilicity-driven building block selection
Fragment-based CLogP; no experimental LogP available
Lipophilicity LogP Drug Design

Optimal Applications for N-Propyl Bpin Phenylacetamide


Room-Temperature-Stable Boronate for Suzuki Coupling

The pinacol ester confers room-temperature storage stability and silica gel compatibility, making 1256359-84-8 preferable over the free boronic acid (1256345-81-9) for parallel synthesis workflows where reagents are handled on open benches [1]. Its 95–96% purity is sufficient for library-scale couplings where post-coupling purification removes minor impurities .

para-Biaryl Coupling via Resonance Activation

The para-Bpin configuration places the acetamide group in conjugation with the boron-bearing ring, enhancing the electrophilicity of the boron center via resonance withdrawal. This may accelerate transmetalation with electron-rich aryl halides compared to the meta isomer (1256359-91-7), though direct rate data are unavailable [2].

CNS Drug Discovery: Late-Stage Lipophilic Coupling

The N-propyl side chain is predicted to provide 0.3–0.5 log units higher lipophilicity than the N-isopropyl analog (1256359-82-6), potentially improving passive membrane permeability and brain penetration when the building block is incorporated into final CNS-targeted molecules [3].

Agrochemical Intermediate Synthesis with Cost-Effective Boronate

The target compound is available at 95–96% purity from multiple vendors, offering a cost-effective option for agrochemical campaigns that do not require the 98% purity specification of the N-isopropyl analog. The para substitution pattern is compatible with common agrochemical aryl frameworks .

Application
Selection Property
Validation Focus
Suzuki coupling at ambient handling
Pinacol ester stability
Room-temperature storage and silica gel compatibility
para-Biaryl coupling via resonance activation
Regiochemical electronics
Transmetalation rate with electron-rich aryl halides
Late-stage lipophilic coupling
Predicted LogP window
Membrane permeability and brain penetration context
Agrochemical intermediate synthesis
Cost-effective purity tier
95–96% purity adequacy for agrochemical campaigns
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